Achieving Sub-Picogram Detection Limits in Nucleic Acid Hybridization
In a standard dot-blot hybridization assay, probes prepared with photobiotin acetate enabled the colorimetric detection of target DNA down to 0.5 pg (equivalent to 6 × 10⁻¹⁸ mol) [1]. This level of sensitivity was shown to be equivalent to that obtained with ³²P-labeled DNA probes, establishing photobiotin as a viable, safer alternative to radioactive methods without sacrificing performance [1].
| Evidence Dimension | Limit of Detection (Target DNA) |
|---|---|
| Target Compound Data | 0.5 pg (6 × 10⁻¹⁸ mol) target DNA detected colorimetrically |
| Comparator Or Baseline | ³²P-labeled DNA probe (equivalent sensitivity) |
| Quantified Difference | Equivalent sensitivity, but with enhanced safety and stability |
| Conditions | Dot-blot hybridization on nitrocellulose filter; detection via avidin/streptavidin-alkaline phosphatase colorimetric assay |
Why This Matters
For procurement, this provides quantitative justification for selecting a non-radioactive probe that does not compromise the assay sensitivity critical for detecting low-copy targets.
- [1] Forster, A. C., McInnes, J. L., Skingle, D. C., & Symons, R. H. (1985). Non-radioactive hybridization probes prepared by the chemical labelling of DNA and RNA with a novel reagent, photobiotin. Nucleic Acids Research, 13(3), 745–761. View Source
